molecular formula C9H6FNO3 B2958195 6-Fluoro-4-methoxy-1H-indole-2,3-dione CAS No. 1934401-94-1

6-Fluoro-4-methoxy-1H-indole-2,3-dione

Cat. No. B2958195
CAS RN: 1934401-94-1
M. Wt: 195.149
InChI Key: BPDIBEGCUFMRLL-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxy-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H4FNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the total synthesis of ibogaine, an indole alkaloid, was commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-4-methoxy-1H-indole-2,3-dione consists of a benzopyrrole nucleus, which makes it aromatic in nature . It contains 10 π-electrons, two from the lone pair on nitrogen and eight from double bonds .


Chemical Reactions Analysis

Indole derivatives, including 6-Fluoro-4-methoxy-1H-indole-2,3-dione, are known to undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

6-Fluoro-4-methoxy-1H-indole-2,3-dione has a molecular weight of 165.12 . It has a predicted density of 1.477±0.06 g/cm3 . The compound has a melting point of 195-196 °C .

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives for therapeutic applications .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions in the study of 6-Fluoro-4-methoxy-1H-indole-2,3-dione and similar compounds may involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

6-fluoro-4-methoxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-14-6-3-4(10)2-5-7(6)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDIBEGCUFMRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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